ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-yl group at the 6-position and a sulfanyl acetamido-benzoate moiety at the 3-position. This structure combines a pyridazine scaffold—a nitrogen-rich aromatic system known for its role in kinase inhibition and antimicrobial activity—with a pyridine ring and a thioether-linked benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-6-8-15(9-7-14)22-18(25)13-28-19-11-10-17(23-24-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRGZJBQODUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups:
- Benzoate moiety : Provides hydrophobic characteristics.
- Acetamido group : Enhances solubility and biological interactions.
- Pyridazinyl and pyridinyl units : Contribute to its pharmacological profile.
The molecular formula is with a molecular weight of 342.41 g/mol. The presence of sulfur in the structure suggests potential for diverse reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals the following trends:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Benzoate, Acetamido, Pyridazine | Antimicrobial, Anticancer | Unique sulfanyl linkage |
| Pyridine Derivatives | Pyridine ring | Antibacterial | Lacks acetamido group |
| Benzamide Derivatives | Amide linkage | Enzyme inhibition | No pyridazine |
The unique combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds.
Case Studies
- Anticancer Activity : A study evaluating the anticancer effects of pyridazine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects due to its structural features .
- Antimicrobial Studies : In vitro assays demonstrated that related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was critical for enhancing antimicrobial efficacy .
- Inflammation Models : Animal models treated with derivatives exhibited reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H21N5O3S
Molecular Weight : 387.5 g/mol
IUPAC Name : Ethyl 4-[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Canonical SMILES : CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
This compound features a combination of pyridine and pyridazine rings linked through a sulfanylacetyl group to a piperazine moiety, making it versatile for various chemical reactions and biological interactions.
Chemistry
Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone.
- Reduction : Nitro groups on the pyridazine ring can be reduced to amines.
- Substitution Reactions : Nucleophilic substitution can occur at the piperazine ring using alkyl halides.
These properties make it valuable for developing new synthetic pathways and materials.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. It may modulate enzyme activity by binding to active sites, which could lead to insights into enzyme mechanisms and drug design.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Activities : Research indicates it may inhibit pathways involved in inflammation.
- Anticancer Properties : Preliminary studies suggest it could target cancer cell lines effectively, making it a candidate for further development in oncology.
These medicinal properties are under investigation through various preclinical studies.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for modification that can enhance material performance in various applications, including electronics and photonics.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different research contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines. |
| Study B | Enzyme Inhibition | Showed potential as an inhibitor of specific kinases involved in cancer progression. |
| Study C | Material Science | Developed polymer composites that enhanced electrical conductivity when integrated with this compound. |
These findings illustrate the compound's versatility and potential impact across multiple scientific disciplines.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Thioether Linkage : The sulfanyl group in the target compound and L383-0014 may enhance stability compared to oxygen-based linkers (e.g., I-6473’s phenethoxy group) .
Functional Comparison and Research Findings
Comparison with Target Compound :
- Kinase Inhibition: The pyridin-2-yl group in the target compound may mimic ATP-binding motifs in kinases, similar to I-6230’s pyridazine-phenethylamino system. However, methyl substitution (I-6232) improves antibacterial potency, suggesting substituent-specific effects .
- Solubility : L383-0014’s piperazine group likely confers higher solubility than the target compound’s pyridine, which is more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
